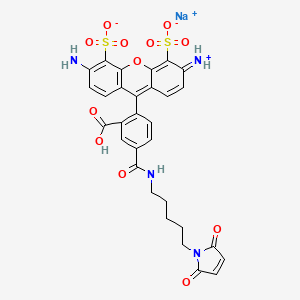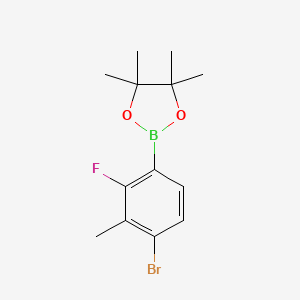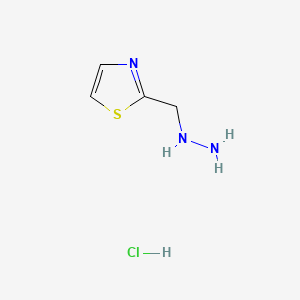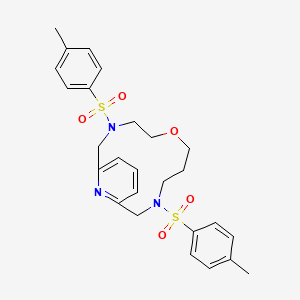![molecular formula C12H21NO B14018762 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane CAS No. 5923-40-0](/img/structure/B14018762.png)
6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane is a bicyclic compound that features a unique structure with a nitrogen atom and an oxygen atom incorporated into its bicyclic framework. This compound is part of a broader class of bicyclic systems that are of significant interest due to their potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane can be achieved through several methodologies. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the necessary stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control . Additionally, functionalized hemi-aminal systems can be incorporated into the bicyclic structure through efficient preparation methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bicyclic structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the bicyclic framework.
Aplicaciones Científicas De Investigación
6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the oxygen atom present in this compound.
2-Azabicyclo[3.2.1]octane: Another related compound with a nitrogen atom in the bicyclic framework, but with different functional groups and properties.
The uniqueness of this compound lies in its specific combination of a cyclohexyl group, an oxygen atom, and a nitrogen atom within the bicyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
5923-40-0 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
6-cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H21NO/c1-2-5-10(6-3-1)13-9-11-7-4-8-12(13)14-11/h10-12H,1-9H2 |
Clave InChI |
SXQDSMFQHHMENL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CC3CCCC2O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[[(Tert-butoxy)carbonyl]amino]-4-(pyridin-3-YL)butanoic acid](/img/structure/B14018679.png)
![4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B14018681.png)

![Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]-](/img/structure/B14018689.png)
![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B14018697.png)
![2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14018705.png)
![Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate](/img/structure/B14018712.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate]](/img/structure/B14018717.png)




![5-(3-Methylanilino)-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B14018772.png)
